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beta-L-Aspartylbeta-naphthylamide
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Overview
Description
beta-L-Aspartyl beta-naphthylamide: is a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.28 g/mol . It is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine . This compound is known for its applications in biochemical assays and diagnostics as a chromogenic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartyl beta-naphthylamide typically involves the condensation of L-aspartic acid with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of beta-L-Aspartyl beta-naphthylamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity beta-L-Aspartyl beta-naphthylamide .
Chemical Reactions Analysis
Types of Reactions: beta-L-Aspartyl beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amide and aromatic groups .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, resulting in the formation of L-aspartic acid and 2-naphthylamine.
Oxidation: Oxidizing agents can oxidize the aromatic ring, leading to the formation of quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Major Products: The major products formed from these reactions include L-aspartic acid, 2-naphthylamine, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Enzymatic Assays
Beta-L-Aspartylbeta-naphthylamide serves as a substrate in enzymatic assays to study the activity of aminopeptidases. It acts as a chromogenic substrate, producing a colored product upon hydrolysis by these enzymes. This property allows for quantitative measurements of enzyme activity, facilitating research into enzyme mechanisms and kinetics.
Biological Research
In biological studies, this compound is utilized to investigate the distribution and activity of aminopeptidases across various tissues. Understanding these enzymes' roles can provide insights into physiological processes and pathological conditions associated with altered enzyme activity.
Diagnostic Applications
The compound is employed in diagnostic assays to detect and quantify specific enzyme activities linked to various diseases. By measuring enzyme levels, researchers can identify conditions such as liver dysfunction or metabolic disorders, thereby aiding in clinical diagnostics.
Industrial Applications
In the industrial sector, this compound is used in developing biochemical assays and diagnostic kits. Its chromogenic properties make it suitable for analytical applications, enhancing the efficiency and accuracy of biochemical testing.
Medicinal Chemistry
Research into this compound's potential therapeutic applications includes its role as an enzyme inhibitor in drug development. Its structure allows for modifications that may lead to new drug candidates targeting specific diseases.
Case Study 1: Enzyme Activity Measurement
In a study examining the activity of aminopeptidases in human tissues, this compound was used as a substrate to measure enzyme kinetics. The results indicated significant variations in enzyme activity across different tissue types, highlighting its utility in physiological studies .
Case Study 2: Diagnostic Application
A clinical trial utilized this compound in assessing liver function by measuring specific aminopeptidase activities in patients with liver disease. The findings demonstrated a correlation between enzyme levels and disease severity, supporting its application in diagnostics .
Case Study 3: Industrial Biochemical Assays
An industrial application involved using this compound in developing a biochemical assay for quality control in pharmaceutical manufacturing. The assay's effectiveness was validated through comparative studies with traditional methods, showcasing its reliability .
Mechanism of Action
The mechanism of action of beta-L-Aspartyl beta-naphthylamide involves its hydrolysis by aminopeptidases. The enzyme cleaves the amide bond, releasing L-aspartic acid and 2-naphthylamine. The released 2-naphthylamine can be further oxidized to produce a colored product, which is used for quantitative analysis . The molecular targets of this compound are the aminopeptidases, which play a crucial role in protein metabolism and regulation .
Comparison with Similar Compounds
alpha-L-Glutamyl beta-naphthylamide: Similar to beta-L-Aspartyl beta-naphthylamide, this compound is also used as a chromogenic substrate in enzymatic assays.
L-Aspartic acid alpha-(beta-naphthylamide): Another derivative of L-aspartic acid, used in similar biochemical applications.
Uniqueness: beta-L-Aspartyl beta-naphthylamide is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain aminopeptidases. This selectivity makes it a valuable tool in studying the activity and distribution of these enzymes in various biological systems .
Biological Activity
Beta-L-Aspartylbeta-naphthylamide (also known as alpha-L-aspartyl-beta-naphthylamide) is a synthetic compound that has garnered attention for its role as a substrate in various enzymatic reactions, particularly involving aminopeptidases. Its biological activity is primarily linked to its interaction with enzymes that play critical roles in peptide metabolism and signaling pathways. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, physiological significance, and potential therapeutic implications.
Aminopeptidase Activity
This compound serves as a substrate for several aminopeptidases, including aminopeptidase A (APA). Studies have shown that APA hydrolyzes this compound, contributing to the regulation of neuropeptide levels and influencing various physiological processes such as blood pressure regulation and neurotransmission. The kinetic properties of APA when interacting with this compound reveal significant insights into enzyme specificity and efficiency.
Role in Neuropeptide Regulation
The hydrolysis of this compound by aminopeptidases plays a vital role in regulating neuropeptide levels. For instance, the interaction of this compound with endothelial cells has been linked to the metabolism of vasoactive peptides, which are crucial for vascular function and blood pressure homeostasis. The enzymatic activity observed in cultured human endothelial cells indicates that these cells can effectively process this compound, further underscoring its biological relevance .
Neurodegenerative Disease Research
Research has indicated that alterations in aminopeptidase activity, including that involving this compound, may be associated with neurodegenerative diseases. A study examining chronic ethanol intake demonstrated modifications in oxidative stress parameters and aminopeptidase activities within synaptosomes, suggesting a link between amino acid neurotransmitter release and neurodegeneration . This highlights the potential implications of this compound in understanding neurodegenerative processes.
Antimicrobial Properties
Another area of interest is the potential antimicrobial properties associated with compounds similar to this compound. Research into aminopeptidases involved in bacterial infections has suggested that targeting these enzymes could lead to new therapeutic strategies against pathogens like Mycobacterium tuberculosis . The inhibition of specific aminopeptidases has shown promise in reducing bacterial burden in infected models.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1 |
InChI Key |
RZAJAVUZSFKIBG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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